molecular formula C10H22GeO4 B14224784 4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-73-0

4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane

Cat. No.: B14224784
CAS No.: 823180-73-0
M. Wt: 278.91 g/mol
InChI Key: GVCMNGKYDDAQKR-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound is notable for its unique structure, which includes a dioxagermolane ring with ethyl and isopropyl groups attached. This structure imparts specific chemical properties that make it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base, followed by the introduction of an ethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different organogermanium species.

    Substitution: The ethyl and isopropyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.

Scientific Research Applications

4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.

    Bisoprolol fumarate: A beta-blocker with a different functional group but similar in terms of its complex organic structure.

Uniqueness

4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to its germanium-based structure, which imparts distinct chemical properties compared to similar boron-based compounds

Properties

CAS No.

823180-73-0

Molecular Formula

C10H22GeO4

Molecular Weight

278.91 g/mol

IUPAC Name

4-ethyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane

InChI

InChI=1S/C10H22GeO4/c1-6-10-7-12-11(15-10,13-8(2)3)14-9(4)5/h8-10H,6-7H2,1-5H3

InChI Key

GVCMNGKYDDAQKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CO[Ge](O1)(OC(C)C)OC(C)C

Origin of Product

United States

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